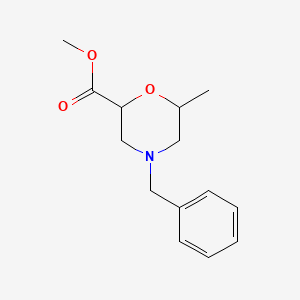
Methyl 4-benzyl-6-methylmorpholine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-benzyl-6-methylmorpholine-2-carboxylate is a chemical compound with the following structure:
C14H19NO3
It belongs to the class of morpholine derivatives and contains both a benzyl group and a methyl group. The compound’s systematic name is (6R)-methyl 4-benzyl-6-methylmorpholine-2-carboxylate .
Méthodes De Préparation
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is through the reaction of 4-benzylmorpholine with methyl chloroformate, followed by subsequent hydrolysis to yield the desired product. The detailed reaction conditions and mechanisms can be found in the literature.
Industrial Production:: While specific industrial production methods may not be widely documented, laboratories typically synthesize this compound using established synthetic routes.
Analyse Des Réactions Chimiques
Reactivity:: Methyl 4-benzyl-6-methylmorpholine-2-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The benzyl and methyl groups can be substituted under appropriate conditions.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction and oxidation: The carbonyl group can participate in reduction or oxidation reactions.
Hydrolysis: Acidic or basic hydrolysis conditions.
Substitution: Alkylating agents or nucleophiles.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄).
Major Products:: The major products depend on the specific reaction conditions. Hydrolysis yields the carboxylic acid form, while substitution reactions can lead to various derivatives.
Applications De Recherche Scientifique
Methyl 4-benzyl-6-methylmorpholine-2-carboxylate finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.
Biological Studies: It may serve as a probe for investigating biological processes.
Industry: Its reactivity makes it useful in organic synthesis.
Mécanisme D'action
The exact mechanism of action remains an active area of research. its structural features suggest potential interactions with cellular targets, possibly affecting enzymatic processes or receptors.
Comparaison Avec Des Composés Similaires
While there are no direct analogs, we can compare it to other morpholine derivatives, emphasizing its benzyl and methyl substituents.
Propriétés
IUPAC Name |
methyl 4-benzyl-6-methylmorpholine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11-8-15(9-12-6-4-3-5-7-12)10-13(18-11)14(16)17-2/h3-7,11,13H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHVCTMMNDTTMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C(=O)OC)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1H,1'H-[2,2'-biimidazol]-1-yl)ethanol](/img/structure/B12938752.png)

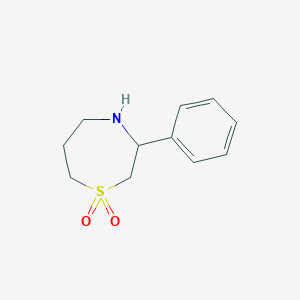
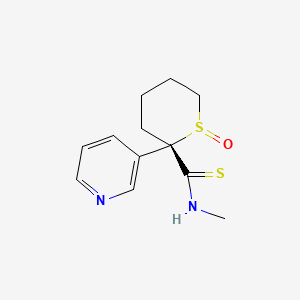
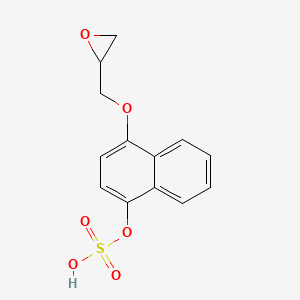

![1-[(2-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12938783.png)
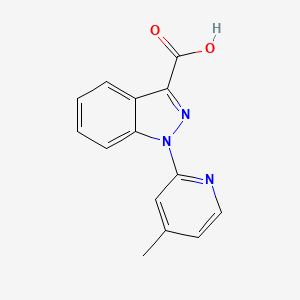
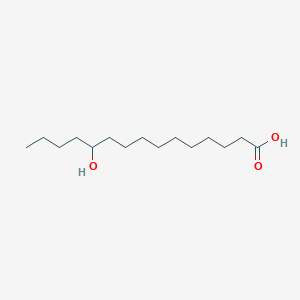
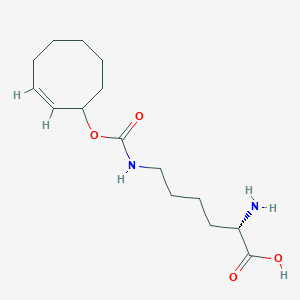


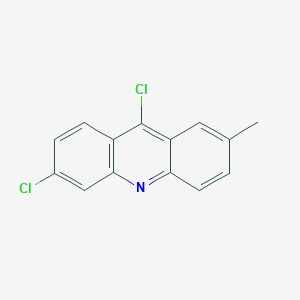
![N-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B12938819.png)
